N-(1-cyanocycloheptyl)-2-{[1-(3-hydroxyphenyl)ethyl](methyl)amino}acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-{1-(3-hydroxyphenyl)ethylamino}acetamide: is a complex organic compound that features a cyanocycloheptyl group and a hydroxyphenyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-{1-(3-hydroxyphenyl)ethylamino}acetamide typically involves multiple steps:
Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.
Introduction of the hydroxyphenyl ethylamine moiety: This step involves the reaction of 3-hydroxyacetophenone with ethylamine, followed by methylation.
Coupling of the two moieties: The final step involves the coupling of the cyanocycloheptyl group with the hydroxyphenyl ethylamine moiety using acetamide as a linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The cyanocycloheptyl group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Ethers and esters.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of cyanocycloheptyl and hydroxyphenyl groups with biological targets.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-{1-(3-hydroxyphenyl)ethylamino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyanocycloheptyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-{1-(3-hydroxyphenyl)ethylamino}acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-(1-cyanocyclooctyl)-2-{1-(3-hydroxyphenyl)ethylamino}acetamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
Uniqueness
The unique aspect of N-(1-cyanocycloheptyl)-2-{1-(3-hydroxyphenyl)ethylamino}acetamide lies in its seven-membered ring, which can confer different steric and electronic properties compared to its six- or eight-membered ring analogs. This can lead to different biological activities and reactivity profiles, making it a valuable compound for further study.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[1-(3-hydroxyphenyl)ethyl-methylamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15(16-8-7-9-17(23)12-16)22(2)13-18(24)21-19(14-20)10-5-3-4-6-11-19/h7-9,12,15,23H,3-6,10-11,13H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSQGQHXYFWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)CC(=O)NC2(CCCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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